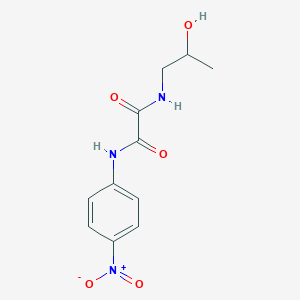
N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropyl 4-nitrophenyl phosphate (HPNPP) is a chemical compound that has been widely used in scientific research . It is a phosphatase substrate that can be used to measure the activity of phosphatases in various biological samples. The compound has a nitrophenyl group that can be cleaved by phosphatases, resulting in the release of a yellow color that can be detected by spectrophotometry.
Molecular Structure Analysis
The molecular formula of 2-Hydroxypropyl 4-nitrophenyl phosphate is C9H11NO7P . The average mass is 276.160 Da and the monoisotopic mass is 276.027863 Da .Chemical Reactions Analysis
2-Hydroxypropyl 4-nitrophenyl phosphate has been studied for its role in mimicking RNA’s phosphodiester bond hydrolysis. A study demonstrated the hydrolytic cleavage of HPNP using a polyoxomolybdate cluster.Physical And Chemical Properties Analysis
The boiling point of 2-Hydroxypropyl 4-nitrophenyl phosphate is 458.6±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 75.8±3.0 kJ/mol . The flash point is 231.1±31.5 °C .Wissenschaftliche Forschungsanwendungen
Environmental Pollutant Analysis
- Pollutants and Mutagenic Activity : Research involving similar compounds to N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide, such as 1-nitropyrene, shows their role as environmental pollutants and potent bacterial mutagens (Howard et al., 1983). This compound's metabolic reduction leads to DNA-bound adducts, indicating a potential for genetic damage and mutagenesis.
Synthetic Methodology Development
- Synthesis of Oxalamides : A study on the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, similar to this compound, presents a novel synthetic approach (Mamedov et al., 2016). This research demonstrates the utility of these compounds in creating various oxalamides, indicating their relevance in synthetic organic chemistry.
Mechanisms of Carcinogenicity
- Carcinogenic Mechanisms : Research into compounds structurally related to this compound has been pivotal in understanding the mechanisms of carcinogenicity in certain nitrosamines (Scarpelli et al., 1982). These studies help in understanding the metabolic pathways and the formation of carcinogenic metabolites.
Antihypertensive Research
- Antihypertensive Properties : The study of nitroxides, related to the nitrophenyl group in this compound, has revealed insights into their antihypertensive effects (Wilcox & Pearlman, 2008). These findings could guide future research in cardiovascular therapeutics involving similar compounds.
DNA and RNA Damage Studies
- DNA and RNA Damage : Compounds structurally akin to this compound have been used in studies to assess oxidative DNA and RNA damage, as seen in the hepatocarcinogen 2-nitropropane research (Fiala et al., 1989). These studies are crucial for understanding the molecular mechanisms of carcinogenesis.
Nanoprobe Development
- Development of Nanoprobes : The creation of micellar nanoprobes for biological and pharmacological studies is an area where compounds similar to this compound could be of significant importance (Yuan et al., 2018). Such nanoprobes have applications in detecting biological molecules or ions in living systems.
Wirkmechanismus
Target of Action
Similar compounds have been used in the development of nanotherapeutics , suggesting potential targets could be cellular structures or biochemical pathways relevant to disease treatment.
Mode of Action
Related compounds have been used to create nanoparticles and reduction-sensitive nanogels . These materials can encapsulate therapeutic agents for targeted delivery, suggesting that N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide may interact with its targets in a similar manner.
Biochemical Pathways
The compound’s potential use in nanotherapeutics suggests it may influence pathways related to disease progression or treatment .
Pharmacokinetics
The compound’s potential use in nanotherapeutics suggests it may have unique pharmacokinetic properties that enhance its bioavailability .
Result of Action
Its potential use in nanotherapeutics suggests it may have a significant impact on cellular structures or functions .
Action Environment
The compound’s potential use in nanotherapeutics suggests that factors such as ph, temperature, and the presence of other biochemicals may play a role .
Eigenschaften
IUPAC Name |
N-(2-hydroxypropyl)-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-7(15)6-12-10(16)11(17)13-8-2-4-9(5-3-8)14(18)19/h2-5,7,15H,6H2,1H3,(H,12,16)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBSIHCGPZFNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

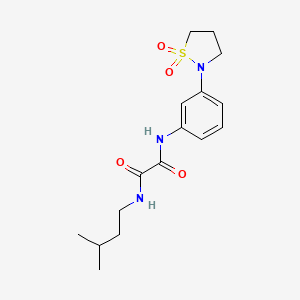
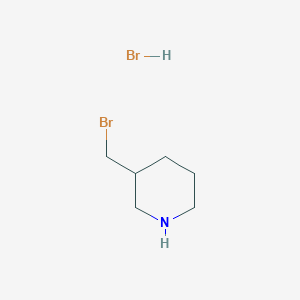
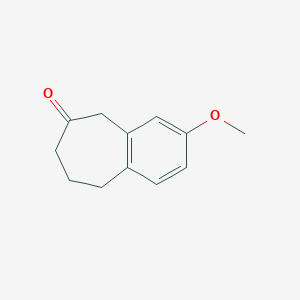
![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779940.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2779942.png)
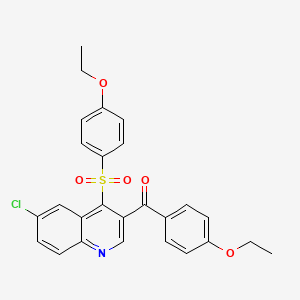
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2779945.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2779947.png)

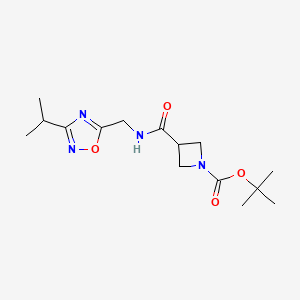

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2779952.png)

